molecular formula C21H23ClN6O3 B14779352 4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride

Cat. No.: B14779352
M. Wt: 442.9 g/mol
InChI Key: NVPWJMHJZINDTG-UHFFFAOYSA-N
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Description

OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) and mammalian target of rapamycin complex 2 (mTORC2). The mammalian target of rapamycin is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, metabolism, proliferation, and survival. OSI-027 has shown significant potential as an anticancer agent due to its ability to inhibit both complexes, which are often activated in various human cancers .

Preparation Methods

The synthesis of OSI-027 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial production methods for OSI-027 may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for clinical and commercial applications .

Chemical Reactions Analysis

OSI-027 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

OSI-027 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mammalian target of rapamycin signaling pathway and its role in cellular processes. In biology, OSI-027 is used to investigate the effects of mammalian target of rapamycin inhibition on cell growth, metabolism, and survival .

In medicine, OSI-027 has shown promising results in preclinical and clinical studies as an anticancer agent. It has demonstrated robust antitumor activity in various cancer models, including colon, breast, and lung cancers. OSI-027 is currently being evaluated in clinical trials for its potential to treat different types of cancer . Additionally, OSI-027 has applications in the pharmaceutical industry for the development of novel therapeutic agents targeting the mammalian target of rapamycin pathway .

Properties

Molecular Formula

C21H23ClN6O3

Molecular Weight

442.9 g/mol

IUPAC Name

4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H22N6O3.ClH/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29;/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24);1H

InChI Key

NVPWJMHJZINDTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N.Cl

Origin of Product

United States

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